molecular formula C10H12BrN3 B1380049 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 1216008-69-3

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No. B1380049
CAS RN: 1216008-69-3
M. Wt: 254.13 g/mol
InChI Key: IPCVGTYJIGMZLX-UHFFFAOYSA-N
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Description

“2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine” is a chemical compound with the CAS Number: 1461706-94-4 . Its IUPAC name is 2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine” can be represented by the InChI code: 1S/C10H12BrN3.ClH/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14;/h4-6H,2-3,12H2,1H3;1H . This indicates that the compound contains a bromine atom, a methyl group, and an imidazo[1,2-a]pyridin-2-yl group attached to an ethan-1-amine.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 290.59 . The compound’s InChI key is YZEDFEGFPUMWSF-UHFFFAOYSA-N .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14/h4-6H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCVGTYJIGMZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

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